molecular formula C19H22N2O2S B6605798 ethyl6-(4-tert-butylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate CAS No. 1131599-17-1

ethyl6-(4-tert-butylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate

Cat. No.: B6605798
CAS No.: 1131599-17-1
M. Wt: 342.5 g/mol
InChI Key: MIQKGARZIBKAOB-UHFFFAOYSA-N
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Description

Ethyl 6-(4-tert-butylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate is a heterocyclic compound featuring a fused imidazo[2,1-b][1,3]thiazole core substituted with a 4-tert-butylphenyl group at position 6, a methyl group at position 3, and an ethyl carboxylate ester at position 2.

Properties

IUPAC Name

ethyl 6-(4-tert-butylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-6-23-17(22)16-12(2)21-11-15(20-18(21)24-16)13-7-9-14(10-8-13)19(3,4)5/h7-11H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQKGARZIBKAOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=C(N=C2S1)C3=CC=C(C=C3)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl6-(4-tert-butylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-tert-butylbenzaldehyde with 2-aminothiazole in the presence of a suitable catalyst to form the intermediate, which is then cyclized with ethyl 2-bromoacetate to yield the final product. The reaction conditions often include refluxing in an organic solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl6-(4-tert-butylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl6-(4-tert-butylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl6-(4-tert-butylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes such as kinases and proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells. The compound’s ability to bind to DNA and interfere with replication and transcription processes also contributes to its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare ethyl 6-(4-tert-butylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate with structurally related imidazothiazole derivatives, focusing on substituents, synthetic pathways, and reported bioactivities.

Compound Substituents Key Structural Differences Reported Bioactivity/Applications Synthetic Pathway
Ethyl 6-(4-tert-butylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate 6-(4-tert-butylphenyl), 3-methyl, 2-carboxylate Bulky tert-butyl group enhances lipophilicity; methyl at position 3 stabilizes the core. Limited direct data; inferred potential for enzyme inhibition based on analogs . Likely involves cyclocondensation of thiazole precursors and esterification (analogous to ).
Ethyl [6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-yl]acetate hydrobromide (Compound 2, ) 6-(4-bromophenyl), 3-acetate ester Bromine substituent increases electron-withdrawing effects; acetate side chain. Intermediate in synthesizing hydrazide derivatives with AR inhibitory activity . Derived from Robert et al.’s method via cyclization and esterification .
Ethyl 6-(4-chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate () 6-(4-chlorophenyl), 3-methyl, 2-carboxylate Chlorine substituent (smaller, electronegative) vs. tert-butyl; similar ester group. No direct bioactivity reported; used as a synthetic intermediate for drug discovery . Similar to tert-butyl analog, with chlorophenyl precursor substitution .
Ethyl 6-(3-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxylate () 6-(3-methoxyphenyl), 3-carboxylate Methoxy group introduces steric and electronic differences at position 4. Structural data available; bioactivity not specified in evidence . Synthesized via condensation of substituted phenylthioamides and ethyl bromopyruvate .
2-[[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl]-N-cyclohexylhydrazinecarbothioamide (3a, ) 6-(4-bromophenyl), 3-acetylhydrazinecarbothioamide Thioamide and hydrazine moieties enhance hydrogen-bonding capacity. Demonstrated aldose reductase inhibition (IC₅₀: 0.82 µM) in diabetes-related complications . Derived from acetohydrazide intermediates reacted with isothiocyanates .

Structural and Functional Analysis

Substituent Effects on Bioactivity :

  • The tert-butyl group in the target compound likely improves membrane permeability compared to smaller substituents (e.g., bromo or chloro) due to increased lipophilicity. However, this may reduce solubility, a trade-off observed in similar compounds .
  • Methyl at position 3 (target compound) vs. acetyl groups (Compound 2, ): Methyl substitution simplifies synthesis and may reduce metabolic degradation compared to ester-linked side chains.

Synthetic Accessibility :

  • The tert-butyl-substituted compound may require more specialized precursors (e.g., 4-tert-butylphenylboronic acid for Suzuki coupling) compared to bromo- or chlorophenyl analogs, which are commercially abundant .

The tert-butyl group could modulate binding affinity to AR’s hydrophobic pocket .

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